molecular formula C10H15N5 B13274185 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine

1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B13274185
M. Wt: 205.26 g/mol
InChI Key: OYHWRFMWEVHXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine is a potent and selective inhibitor of Transforming Growth Factor-β (TGF-β)-Activated Kinase 1 (TAK1). TAK1 is a key signaling node in the mitogen-activated protein kinase (MAPK) pathway, playing a critical role in mediating signals from pro-inflammatory cytokines such as TNF-α, IL-1β, and ligands for Toll-like receptors. By selectively inhibiting TAK1, this compound effectively suppresses the downstream activation of NF-κB and JNK/p38 MAPK pathways. This mechanism makes it an invaluable pharmacological tool for researchers investigating the pathogenesis of a wide range of inflammatory and fibrotic diseases. Its application is particularly relevant in studies of rheumatoid arthritis, where TAK1 inhibition can reduce synovial inflammation and joint destruction, and in pulmonary and renal fibrosis, where it can help elucidate the role of TGF-β and inflammatory signaling in extracellular matrix deposition and tissue scarring. Furthermore, due to the involvement of TAK1 in cell survival and proliferation, this inhibitor is also used in oncology research to explore its potential in sensitizing cancer cells to apoptosis. This compound enables the dissection of complex cellular signaling networks in vitro and in vivo, providing critical insights for drug discovery efforts targeting immune and fibrotic disorders.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1-methyl-N-[1-(1-methylpyrazol-4-yl)ethyl]pyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-8(9-4-11-14(2)6-9)13-10-5-12-15(3)7-10/h4-8,13H,1-3H3

InChI Key

OYHWRFMWEVHXJW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=C1)C)NC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Formation of 1-Methyl-1H-pyrazol-4-amine Building Block

The synthesis typically begins with 1-methyl-1H-pyrazol-4-amine, an essential intermediate. This compound can be prepared by nucleophilic substitution or reduction reactions on suitable pyrazole precursors.

  • For example, 1-methyl-1H-pyrazol-4-amine is obtained by treating 1-methyl-1H-pyrazole with amination reagents under controlled conditions, often involving sodium iodide (NaI) and tetrahydrofuran (THF) solvents at low temperatures (~0 °C) to maintain selectivity and yield.

  • Experimental data show yields around 66-76% depending on the exact procedure and purification method used, such as silica gel chromatography.

Coupling of Pyrazole Units via Ethylamine Linkage

The target compound involves linking two pyrazole rings through an N-substituted ethylamine chain. This is generally achieved by:

  • Reacting 1-methyl-1H-pyrazol-4-amine with a suitable α-substituted ethyl halide or activated intermediate that contains the second pyrazole ring.

  • Alternatively, carbodiimide-mediated coupling can be employed, where 1-methyl-1H-pyrazol-4-amine is reacted with a pyrazolyl-substituted carboxylic acid derivative in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and pyridine at low temperatures (0–20 °C) under inert atmosphere to form the amide or amine linkage.

  • This method yields the desired N-substituted pyrazolyl ethylamine derivative in moderate to good yields (around 66%) with high purity after chromatographic purification.

Alternative Synthetic Routes

  • Use of diethyl 2-(aminomethylene)malonate and 1-methyl-1H-pyrazol-4-amine with 1,1'-carbonyldiimidazole in DMSO at 80 °C overnight leads to urea-type intermediates that can be further transformed into the target compound.

  • This approach provides a route to introduce additional functional groups or build complexity around the pyrazole core.

Representative Experimental Data Table

Step Reactants & Reagents Conditions Yield (%) Purification Notes
1 1-Methyl-1H-pyrazol-4-amine + NaI in THF Stir at 0 °C, then room temp 76 Silica gel chromatography Formation of 1-methyl-1H-pyrazol-4-amine intermediate
2 1-Methyl-1H-pyrazol-4-amine + 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride + pyridine 0–20 °C, 2 h, inert atmosphere 66 Silica gel chromatography Coupling to form N-substituted pyrazolyl ethylamine
3 1-Methyl-1H-pyrazol-4-amine + 1,1'-carbonyldiimidazole + diethyl 2-(aminomethylene)malonate 80 °C, overnight, DMSO solvent 66 Column chromatography Formation of urea intermediate

Reaction Mechanism Insights

  • The carbodiimide-mediated coupling involves activation of the carboxylic acid derivative to form an O-acylisourea intermediate, which then reacts with the amino group of 1-methyl-1H-pyrazol-4-amine to form the amide bond.

  • The use of inert atmosphere (nitrogen) and low temperature minimizes side reactions and improves selectivity.

  • The pyrazole ring nitrogen atoms can act as nucleophiles or bases, so reaction conditions are carefully controlled to avoid unwanted side reactions.

Purification and Characterization

  • Purification is commonly achieved by silica gel chromatography using gradients of ethyl acetate in hexanes or methanol in ethyl acetate.

  • Characterization includes proton nuclear magnetic resonance (^1H NMR), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) to confirm structure and purity.

  • Typical ^1H NMR signals for the pyrazole protons appear in the aromatic region (around 7.5–8.5 ppm), with methyl groups showing singlets near 3.5 ppm.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Advantages Limitations
NaI-mediated amination NaI, THF, 1-methyl-1H-pyrazole 0 °C to RT 76 High yield, straightforward Requires low temperature control
Carbodiimide coupling EDC·HCl, pyridine, amine, acid derivative 0–20 °C, inert atmosphere 66 Mild conditions, good selectivity Moderate yield, purification needed
Carbonyldiimidazole route CDI, diethyl 2-(aminomethylene)malonate, DMSO 80 °C, overnight 66 Enables urea intermediate formation Higher temperature, longer reaction time

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Molecular Weight Key Substituents Linker Type Key Differences
1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine C₁₁H₁₈N₆ 234.31 1-Methylpyrazole (both rings) Ethylamine Reference compound
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine dihydrochloride C₉H₁₄N₆·2HCl 283.18 1-Methylpyrazole (both rings) Methylene Shorter linker; dihydrochloride salt improves solubility
N-Benzyl-1-methyl-1H-pyrazol-4-amine C₁₁H₁₃N₃ 187.25 Benzyl group None Lacks second pyrazole; increased lipophilicity
1-Ethyl-N-(1-(furan-2-yl)ethyl)-1H-pyrazol-4-amine C₁₀H₁₆N₄O 208.26 Furan-2-yl Ethylamine Furan introduces oxygen for H-bonding; altered electronic profile
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 229.29 Pyridin-3-yl, cyclopropyl None Pyridine enhances aromatic interactions; cyclopropyl adds steric bulk

Key Research Findings

Linker Flexibility : Ethylamine linkers (as in the target compound) balance rigidity and flexibility, improving binding to dynamic enzyme pockets compared to shorter methylene linkers .

Substituent Impact :

  • Methyl groups on pyrazole nitrogen hinder metabolic oxidation, increasing plasma stability .
  • Benzyl or pyridinyl groups enhance lipophilicity but may reduce solubility, necessitating salt formation (e.g., dihydrochloride in ).

Synthetic Challenges : Copper-catalyzed couplings (e.g., ) often yield <20%, while HATU-mediated amide couplings (e.g., ) achieve >50% yields.

Biological Relevance : Pyrazole-4-amine derivatives are privileged scaffolds in kinase inhibitors (e.g., avapritinib ) due to their mimicry of ATP’s adenine moiety.

Biological Activity

1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C8H12N4C_8H_{12}N_4 and a molecular weight of approximately 164.21 g/mol. Its structure includes a pyrazole ring, which is known for various biological activities, particularly in anticancer and anti-inflammatory contexts.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

  • HeLa Cells : The compound demonstrated a mean growth inhibition percentage of 38.44%, indicating moderate efficacy against cervical cancer cells .
  • HepG2 Cells : It showed a growth inhibition percentage of 54.25% against liver cancer cells, suggesting potential as an anticancer agent .

The biological activity is often attributed to the ability of the pyrazole moiety to interact with specific biological targets. For example, studies have shown that compounds with similar structures can act as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression .

Study 1: Antiproliferative Effects

A study conducted on various pyrazole derivatives revealed that modifications at the N1 position significantly influenced antiproliferative activity. The tested compound exhibited promising results against cancer cell lines while showing minimal toxicity towards normal fibroblasts .

Cell LineGrowth Inhibition (%)IC50 (µM)
HeLa38.44Not specified
HepG254.25Not specified

Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory properties of related pyrazole compounds. The results indicated substantial inhibition of pro-inflammatory cytokines, suggesting that these compounds could be developed for treating inflammatory diseases .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Antioxidant Activity : Similar compounds have shown DPPH scavenging percentages ranging from 84.16% to 90.52%, indicating strong antioxidant potential .
  • Antimicrobial Activity : Some derivatives demonstrated broad-spectrum antimicrobial activity with MIC values between 2.50 to 20 µg/mL .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine, and what reaction conditions are critical for success?

  • Methodological Answer : Synthesis typically involves multi-step alkylation or condensation reactions. For example, alkylation of pyrazole derivatives with ethyl halides under basic conditions (e.g., sodium hydride in DMF) is a key step . Temperature control (35–95°C) and solvent choice (aprotic solvents like DMF or THF) significantly influence yield and purity. Characterization via NMR and mass spectrometry is essential to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer : ¹H/¹³C NMR and HRMS are critical. For instance, distinct chemical shifts in NMR (e.g., δ 8.87 ppm for pyridin-3-yl protons) and molecular ion peaks in HRMS (e.g., m/z 215 [M+H]⁺) confirm the structure . IR spectroscopy can identify amine and pyrazole ring vibrations (e.g., ~3298 cm⁻¹ for N-H stretches) .

Q. What are the primary biological activities associated with pyrazole derivatives like this compound?

  • Methodological Answer : Pyrazole derivatives often exhibit antimicrobial, anticancer, or enzyme-modulating activities. For example, similar compounds show binding to enzymes via hydrogen bonding and hydrophobic interactions, suggesting potential therapeutic applications . Bioactivity assays (e.g., MTT for cytotoxicity) are recommended to validate these properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the low yield (e.g., 17.9%) observed in multi-step syntheses of structurally analogous compounds?

  • Methodological Answer : Yield optimization requires balancing reagent stoichiometry, solvent selection, and catalyst use. For instance, substituting cesium carbonate with milder bases or using continuous flow reactors can enhance efficiency . Kinetic studies (e.g., monitoring via HPLC) help identify rate-limiting steps .

Q. What strategies are effective for resolving contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For example, replacing a methyl group with fluorine in analogs can drastically alter receptor binding affinity . Molecular docking simulations and in vitro assays (e.g., enzyme inhibition) can clarify mechanistic discrepancies .

Q. How does the three-dimensional conformation of this compound influence its interactions with biological targets?

  • Methodological Answer : X-ray crystallography or computational modeling (e.g., DFT) reveals spatial arrangements critical for target binding. For example, the ethyl group’s orientation may sterically hinder interactions with hydrophobic enzyme pockets . Synchrotron-based crystallography is recommended for high-resolution structural analysis .

Q. What are the key challenges in scaling up laboratory-scale synthesis to industrial production while maintaining purity?

  • Methodological Answer : Industrial methods (e.g., continuous flow synthesis) improve scalability but require rigorous impurity profiling. Techniques like preparative HPLC or crystallization under inert atmospheres ensure purity . Process analytical technology (PAT) monitors critical quality attributes in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.